molecular formula C20H22N4O4S B11022212 2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide

2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B11022212
M. Wt: 414.5 g/mol
InChI Key: SFNPCSDXANFPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide (Y043-3056) is a phthalazinone-derived acetamide featuring a propan-2-yl substituent on the phthalazinone ring and a 4-sulfamoylbenzyl group attached via an acetamide linkage. Its molecular formula is C₂₈H₂₆N₄O₂, with a molecular weight of 450.54 g/mol . The compound’s structure combines a phthalazinone core, known for bioactivity in medicinal chemistry, with a sulfamoylbenzyl moiety, which may enhance solubility and target engagement.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(4-oxo-3-propan-2-ylphthalazin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C20H22N4O4S/c1-13(2)24-20(26)17-6-4-3-5-16(17)18(23-24)11-19(25)22-12-14-7-9-15(10-8-14)29(21,27)28/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H2,21,27,28)

InChI Key

SFNPCSDXANFPNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the cyclization of appropriate precursors to form the phthalazinone ring. This can be achieved through the reaction of hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides in the presence of a base.

    Attachment of the Sulfamoylbenzyl Group: This step involves the reaction of the phthalazinone intermediate with 4-sulfamoylbenzyl chloride in the presence of a base to form the desired product.

    Acetamide Formation: The final step is the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the phthalazinone core, potentially converting the ketone to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Alcohols or amines, depending on the specific reaction conditions.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential as an enzyme inhibitor or receptor modulator is of interest. Its structural features suggest it could interact with biological macromolecules, influencing their activity.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific biological targets could make it useful in treating diseases.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for use in specialty chemicals.

Mechanism of Action

The mechanism by which 2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Substituents on the Phthalazinone/Quinazolinone Ring
  • Target Compound (Y043-3056): Propan-2-yl group at position 3 of the phthalazinone ring.
  • Analog 1 (, Compound 11): 3,4,5-Trimethoxybenzyl substituent instead of propan-2-yl.
  • Analog 2 (, Compound 5): 4-Sulfamoylphenyl substituent on the quinazolinone ring. The additional sulfamoyl group improves solubility but may alter steric interactions .
  • Analog 3 (): 4-Chlorophenyl substituent, increasing lipophilicity (Cl group) and molecular weight (~470–500 g/mol) .
Linker Modifications
  • Target Compound : Acetamide linker.
  • Oxadiazole Analogs (, e.g., 4b): Replacement of the acetamide with a 1,3,4-oxadiazole-thioether linker.
  • Thioacetamide Analogs (, e.g., Compound 5): Thioether linkage (-S-) instead of a direct acetamide bond. Sulfur’s polarizability may enhance membrane permeability .

Physicochemical Properties

Property Target Compound (Y043-3056) Analog 1 () Analog 2 () Oxadiazole Analog ()
Molecular Weight 450.54 g/mol ~580–600 g/mol ~410–450 g/mol ~450–500 g/mol
Melting Point Not reported >300°C (4b) 269–315°C 265–300°C
Key Substituents Propan-2-yl, sulfamoyl Trimethoxybenzyl Sulfamoylphenyl Oxadiazole, sulfamoyl
Solubility Moderate (sulfamoyl group) Low (bulky substituent) High (polar groups) Variable (oxadiazole polarity)

Key Structural-Activity Relationships (SAR)

Lipophilicity : Propan-2-yl and chloro substituents increase membrane permeability but may reduce aqueous solubility.

Hydrogen Bonding : Sulfamoyl and methoxy groups enhance solubility and target binding via H-bond interactions.

Linker Flexibility : Rigid oxadiazole linkers () may restrict conformational freedom, while thioether bonds () improve pharmacokinetics.

Biological Activity

The compound 2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be dissected into key functional groups that are often associated with biological activity:

ComponentDescription
PhthalazinoneA bicyclic structure known for various pharmacological properties.
Sulfamoyl groupOften enhances solubility and biological activity.
AcetamideContributes to the compound's overall stability and bioavailability.

Research indicates that compounds with phthalazinone moieties often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many phthalazinones act as enzyme inhibitors, targeting specific pathways involved in disease processes.
  • Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents.

Anticancer Activity

A study demonstrated that derivatives of phthalazinones possess significant anticancer properties. For instance, a related compound exhibited cytotoxic effects on human cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds structurally related to this compound have been evaluated for their antimicrobial activities against several pathogens. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

  • Case Study on Anticancer Efficacy : In vitro studies revealed that the compound induced apoptosis in breast cancer cells (MCF7) at concentrations as low as 10 µM, leading to a significant reduction in cell viability.
  • Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating promising antibacterial activity.

Structure-Activity Relationship (SAR)

The biological activity of phthalazinone derivatives is often influenced by modifications in their chemical structure. Key findings include:

  • Substituents on the Phthalazine Ring : The presence of electron-withdrawing groups enhances potency against certain targets.
  • Sulfamoyl Modifications : Variations in the sulfamoyl group can significantly affect solubility and bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.